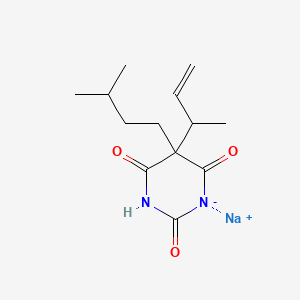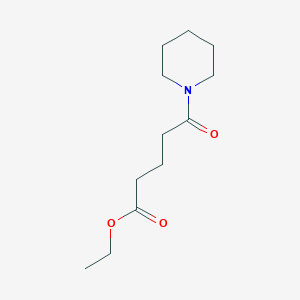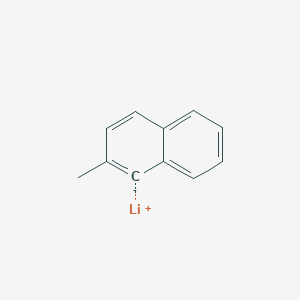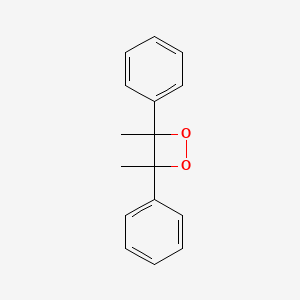
N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes, making it an effective antiseptic and disinfectant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate typically involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride, followed by the addition of nitric acid to form the nitrate salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium chloride or sodium hydroxide are employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: N-benzyl-N,N-dimethyldodecan-1-amine.
Substitution: Corresponding halides or hydroxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases .
Biology: In biological research, it is employed as a disinfectant and antiseptic due to its ability to disrupt microbial cell membranes .
Medicine: The compound is used in formulations for topical antiseptics and disinfectants, particularly in hospital settings to prevent infections .
Industry: It is utilized in the formulation of cleaning agents, detergents, and sanitizers due to its surfactant properties .
Wirkmechanismus
The primary mechanism of action of N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
- Benzododecinium bromide
- Cetalkonium chloride
- Benzalkonium chloride
Comparison: N-Benzyl-N,N-dimethyldodecan-1-aminium nitrate is unique in its nitrate form, which provides specific solubility and reactivity characteristics. Compared to benzododecinium bromide and cetalkonium chloride, the nitrate form is more soluble in water and can be used in a wider range of applications. Benzalkonium chloride, while similar in structure, has different antimicrobial properties and is used in different formulations .
Eigenschaften
CAS-Nummer |
71288-45-4 |
|---|---|
Molekularformel |
C21H38N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
benzyl-dodecyl-dimethylazanium;nitrate |
InChI |
InChI=1S/C21H38N.NO3/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;2-1(3)4/h13-15,17-18H,4-12,16,19-20H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
YAGZQVLPMVXLHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)

![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

methanone](/img/structure/B14478221.png)



